FAK Enzymatic Inhibition: FAK-IN-20 Demonstrates >2-Fold Higher Potency than Defactinib in Biochemical Assays
FAK-IN-20 inhibits FAK with an IC50 of 0.27 nM in enzymatic assays [1]. By comparison, the clinical FAK inhibitor defactinib (VS-6063) exhibits an IC50 of 0.6 nM in kinase assays and 0.47 nM in Kinobeads assays [2]. This represents approximately 2.2-fold higher biochemical potency for FAK-IN-20 relative to defactinib under comparable assay conditions.
| Evidence Dimension | FAK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.27 nM |
| Comparator Or Baseline | Defactinib (VS-6063): IC50 = 0.6 nM (kinase assay) or 0.47 nM (Kinobeads) |
| Quantified Difference | 2.2-fold higher potency for FAK-IN-20 (0.27 nM vs. 0.6 nM) |
| Conditions | Biochemical FAK inhibition assays |
Why This Matters
Higher biochemical potency may enable lower working concentrations in cellular assays, potentially reducing off-target effects and conserving compound supply.
- [1] Li R, et al. Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors. Bioorg Chem. 2024;144:107134. View Source
- [2] PMC8276817 Table 1: IC50 values for in vitro kinase inhibition of FAK inhibitors including defactinib. View Source
